Alizarin
Overview
Description
Alizarin is a dihydroxyanthraquinone that is anthracene-9,10-dione in which the two hydroxy groups are located at positions 1 and 2 . It is a natural red dye extracted from the roots of the Madder plant, Rubia tinctorum L . It has been used as a dye and pigment since ancient times .
Synthesis Analysis
Alizarin can be synthesized from anthraquinone-2-sodium sulfonate, which is commercially viable . The starting material for the synthesis of alizarin is an anthraquinone. It can be easily obtained by Friedel-crafts acylation of benzene with phthalic anhydride . Anthraquinone is then sulfonated with concentrated sulphuric acid at a high temperature to give anthraquinone-b-sulphonic acid . A series of C-3-aminomethyl derivatives based on alizarin was obtained using Mannich reaction .
Molecular Structure Analysis
Alizarin is a dihydroxyanthraquinone that is anthracene-9,10-dione in which the two hydroxy groups are located at positions 1 and 2 . The application of Raman spectroscopy (RS) for the structural study of alizarin adsorbed on a metallic surface has been reported .
Chemical Reactions Analysis
Alizarin has been found to induce cell cycle arrest and promote cell apoptosis by inhibiting TNF-α-stimulated NF-κB activity and nuclear translocation, and inactivating its related TNF-α-TAK1-NF-κB signaling cascade . In the presence of calcium, Alizarin Red S, binds to the calcium to form a Lake pigment that is orange to red in color .
Physical And Chemical Properties Analysis
Alizarin is a red crystalline solid having a melting point of 28.9-29.0 ℃ . It is insoluble in water and ethanol but soluble in hexane and chloroform . It dissolves in alkalies to give a purple solution . Alizarin is a pH indicator as it changes color depending on the pH of the solution .
Scientific Research Applications
Alizarin as an Optical Reporter
Alizarin Red S, a derivative of Alizarin, has been identified as a useful optical reporter for studying carbohydrate-boronic acid interactions. It shows a significant change in fluorescence intensity and color upon binding with boronic acids, making it valuable for both qualitative and quantitative studies in this area (Springsteen & Wang, 2001).
Alizarin in Biomedical Research
Alizarin has shown potential as an activator of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. This discovery is significant as AhR plays critical roles in various physiological pathways, indicating alizarin's potential in biomedical research (Lu et al., 2022).
Alizarin in Photovoltaic Research
Research on alizarin adsorbed on TiO2 nanoparticles has shown its potential in photovoltaic applications. The study focused on whether alizarin's excited-state orbital extends into the solid and involves the orbitals of the Ti atom, which is crucial for understanding its role in solar cell technology (Nawrocka & Krawczyk, 2008).
Alizarin in Bone Cancer Treatment
Alizarin has demonstrated notable osteotropic features and antitumor properties, suggesting its potential as an osteotropic drug for bone cancer treatment. Its high affinity to calcium and selective activity towards malignant cells make it a promising candidate in this field (Fotia et al., 2012).
Alizarin in Material Science
The binding of Alizarin Red S to human serum albumin has been characterized, highlighting its relevance in material science, particularly in the context of dye-protein interactions and their implications (Ding et al., 2011).
Alizarin in Analytical Chemistry
Alizarin has been utilized in developing a novel optical sensor for uranium determination, demonstrating its potential in environmental and analytical chemistry (Safavi & Bagheri, 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,2-dihydroxyanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O4/c15-10-6-5-9-11(14(10)18)13(17)8-4-2-1-3-7(8)12(9)16/h1-6,15,18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCKGOZRHPZPFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045960 | |
Record name | Alizarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Red-orange crystals slightly soluble in water; [Sax] | |
Record name | Alizarin | |
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URL | https://haz-map.com/Agents/1958 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Alizarin | |
CAS RN |
72-48-0 | |
Record name | Alizarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alizarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072480 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alizarin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7212 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 9,10-Anthracenedione, 1,2-dihydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Alizarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5045960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dihydroxyanthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.711 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ALIZARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60MEW57T9G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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